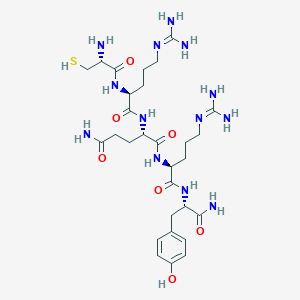
Neuropeptide Y (32-36) amide, cys-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide Y (32-36) amide, cys- is a small peptide that has been found to play a crucial role in various physiological and pathological processes. It belongs to the neuropeptide Y family, which is known to regulate various functions in the central and peripheral nervous systems.
Scientific Research Applications
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has been extensively studied for its role in various physiological and pathological processes. It has been found to play a crucial role in the regulation of food intake, energy homeostasis, anxiety, and stress response. Moreover, it has been implicated in the pathogenesis of various disorders, including obesity, diabetes, and cardiovascular diseases.
Mechanism of Action
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- exerts its biological effects by binding to the neuropeptide Y receptor subtype Y2 (NPY2R). Upon binding, it activates various signaling pathways, including the G-protein-coupled receptor (GPCR) pathway and the phospholipase C (PLC) pathway. The activation of these pathways leads to the modulation of various physiological processes, including food intake, energy homeostasis, and stress response.
Biochemical and Physiological Effects:
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has been found to exert various biochemical and physiological effects. It has been shown to increase food intake and promote weight gain by stimulating the release of the orexigenic hormone ghrelin. Moreover, it has been found to regulate energy homeostasis by modulating the activity of various metabolic pathways, including glucose and lipid metabolism. Additionally, it has been implicated in the modulation of anxiety and stress response by regulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Advantages and Limitations for Lab Experiments
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized using SPPS. Moreover, it has a high affinity for the NPY2R and can be used as a potent agonist for in vitro and in vivo studies. However, its use in lab experiments is limited by its high cost and low solubility, which can affect its bioavailability and efficacy.
Future Directions
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has several potential future directions for research. It can be used as a therapeutic target for the treatment of various disorders, including obesity, diabetes, and cardiovascular diseases. Moreover, it can be used as a tool for the identification of novel drugs targeting the NPY2R. Furthermore, it can be used as a biomarker for the diagnosis and prognosis of various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- is a small peptide that has been found to play a crucial role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential therapeutic applications of neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys-.
Synthesis Methods
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the stepwise addition of protected amino acids to the growing peptide chain, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
properties
CAS RN |
132880-12-7 |
|---|---|
Product Name |
Neuropeptide Y (32-36) amide, cys- |
Molecular Formula |
C29H49N13O7S |
Molecular Weight |
723.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C29H49N13O7S/c30-17(14-50)24(46)39-18(3-1-11-37-28(33)34)25(47)41-20(9-10-22(31)44)27(49)40-19(4-2-12-38-29(35)36)26(48)42-21(23(32)45)13-15-5-7-16(43)8-6-15/h5-8,17-21,43,50H,1-4,9-14,30H2,(H2,31,44)(H2,32,45)(H,39,46)(H,40,49)(H,41,47)(H,42,48)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
SORPHVHNJWPWKB-SXYSDOLCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |
Other CAS RN |
132880-12-7 |
sequence |
CRQRY |
synonyms |
Cys-Arg-Gln-Arg-Tyr-NH2 Cys-neuropeptide Y (32-36) amide Cys-NPY (32-36)-amide neuropeptide Y (32-36) amide, Cys- neuropeptide Y (32-36)-NH2, cysteine- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)

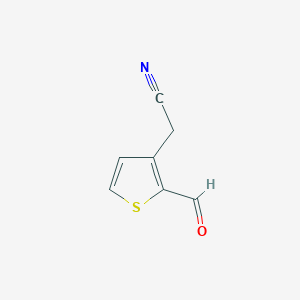
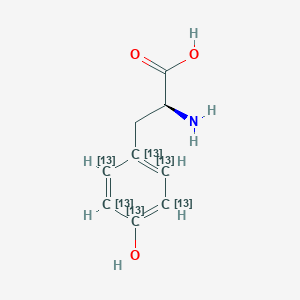
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
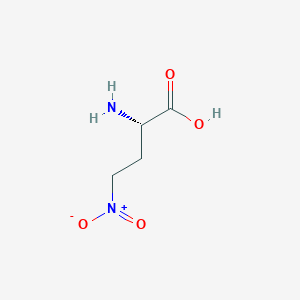


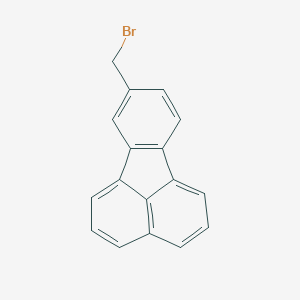
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
